molecular formula C6H7BrN2 B597123 2-Bromo-1-cyclopropyl-1H-imidazole CAS No. 1267001-46-6

2-Bromo-1-cyclopropyl-1H-imidazole

Cat. No.: B597123
CAS No.: 1267001-46-6
M. Wt: 187.04
InChI Key: VYOKFMUUKWPBAJ-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropyl-1H-imidazole is a heterocyclic compound featuring a bromine atom, a cyclopropyl group, and an imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-cyclopropyl-1H-imidazole typically involves the bromination of 1-cyclopropyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized bromination processes to ensure high yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized imidazole derivatives.

    Reduction Products: Reduced imidazole derivatives.

Scientific Research Applications

2-Bromo-1-cyclopropyl-1H-imidazole has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-1-methyl-1H-imidazole
  • 2-Bromo-1-phenyl-1H-imidazole
  • 2-Bromo-1H-imidazole

Comparison: 2-Bromo-1-cyclopropyl-1H-imidazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its methyl, phenyl, or unsubstituted counterparts. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .

Properties

IUPAC Name

2-bromo-1-cyclopropylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOKFMUUKWPBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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